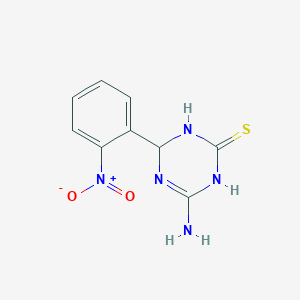

![molecular formula C9H20N2O B1345004 3-[(2R*,6S*)-2,6-二甲基-4-吗啉基]-1-丙胺 CAS No. 857070-96-3](/img/structure/B1345004.png)

3-[(2R*,6S*)-2,6-二甲基-4-吗啉基]-1-丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine" appears to be related to a class of compounds that involve morpholine derivatives, which are of interest due to their biological activities and potential use in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related morpholine derivatives and their synthesis, which can provide insights into the chemical properties and synthesis methods that might be applicable to the compound .

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. For instance, the preparation of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a compound with a morpholine moiety, involved the separation of isomers and the determination of the active isomer through various chromatographic techniques and crystallization methods . Another study demonstrated the synthesis of a designed scaffold involving a morpholine derivative through photoinduced one-electron reductive β-activation for stereoselective CC bond formation . Additionally, the alkylation of morpholine-2,5-dione derivatives was used to produce enantiomerically pure α-amino acids, showcasing the utility of morpholine derivatives in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The stereochemistry of such compounds is crucial for their biological activity. For example, the active isomer of the glucosyltransferase inhibitor was identified as the D-threo (1S,2R) isomer, with its configuration supported by 13C NMR spectroscopy . The configuration of stereogenic centers in other morpholine derivatives was determined using 1H-NMR data, conformational analysis, and nOe measurements .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions that are essential for their transformation into biologically active molecules or other useful chemical entities. The active isomer of the glucosyltransferase inhibitor was synthesized using two different synthetic routes, indicating the versatility of reactions that morpholine derivatives can participate in . The designed scaffold mentioned in another study was transformed into valuable heterocyclic building blocks, demonstrating the reactivity of the morpholine ring in creating diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the substituents attached to the morpholine ring. The active glucosyltransferase inhibitor exhibited inhibitory activity with a Ki of 0.7 µM, indicating its potency as an inhibitor . The optical purity of the synthesized morpholine derivatives is also a significant property, as it affects their potential use in asymmetric synthesis and the production of enantiomerically pure compounds .

科学研究应用

1. Parkinson’s Disease Research

- Summary of Application : The compound (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin) has demonstrated antiparkinsonian activity in vivo on different animal models of Parkinson’s disease (PD) .

- Methods of Application : The derivative was obtained by epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .

- Results or Outcomes : Prottremin showed potent antiparkinsonian activity in vivo on MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), rotenone, 6-hydroxydopamine (6-OHDA), and haloperidol models of PD on mice and rats at a dose of 20 mg/kg .

2. Arctic Microbial Metabolite Research

- Summary of Application : The compound (2R,3R,6S,8R)-Methyl Homononactate, a polyketide from Actinomycetes Streptomyces sp. R-527F of the Arctic Region, has been studied .

- Methods of Application : The strain Streptomyces sp. R-527F was separated from marine sediment samples collected in the continental slope of Chukchi Sea .

- Results or Outcomes : The fermentation broth of this strain exhibited antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

3. Prottremin Derivative Synthesis

- Summary of Application : A new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, has been synthesized .

- Methods of Application : The derivative was obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .

- Results or Outcomes : The product yield was 48% after purification .

4. Synthesis of New Prottremin Derivative

- Summary of Application : A new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, has been synthesized .

- Methods of Application : The derivative was obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .

- Results or Outcomes : The product yield was 48% after purification .

安全和危害

属性

IUPAC Name |

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFZHABTMWBHTG-DTORHVGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)